Cas no 2227687-87-6 (methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate)

メチル (3R)-3-ヒドロキシ-3-(ピリジン-2-イル)プロパノエートは、光学活性なヒドロキシエステル化合物であり、キラルビルディングブロックとして有機合成において重要な役割を果たします。ピリジン環とヒドロキシル基を有するため、医薬品中間体や生理活性物質の合成に広く応用可能です。特に(R)-エナンチオマーとして高い立体選択性を有し、不斉合成における触媒や補助剤としての利用が期待されます。高い純度と安定性を特徴とし、複雑な分子構造の構築において効率的な反応経路を提供します。

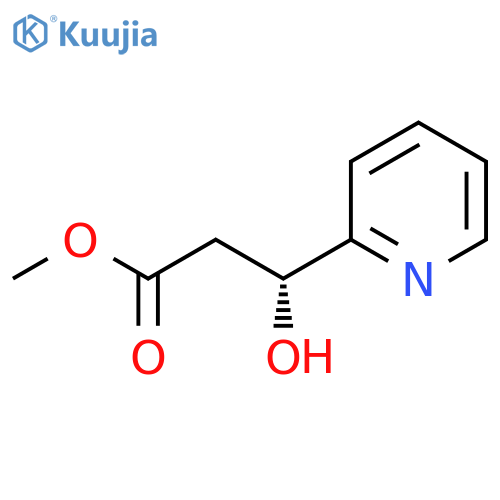

2227687-87-6 structure

商品名:methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate

methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate

- EN300-1832120

- 2227687-87-6

-

- インチ: 1S/C9H11NO3/c1-13-9(12)6-8(11)7-4-2-3-5-10-7/h2-5,8,11H,6H2,1H3/t8-/m1/s1

- InChIKey: JLNAUMLEVRGXAK-MRVPVSSYSA-N

- ほほえんだ: O[C@@H](C1C=CC=CN=1)CC(=O)OC

計算された属性

- せいみつぶんしりょう: 181.07389321g/mol

- どういたいしつりょう: 181.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 59.4Ų

methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1832120-0.05g |

methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate |

2227687-87-6 | 0.05g |

$1560.0 | 2023-09-19 | ||

| Enamine | EN300-1832120-0.1g |

methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate |

2227687-87-6 | 0.1g |

$1635.0 | 2023-09-19 | ||

| Enamine | EN300-1832120-5.0g |

methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate |

2227687-87-6 | 5g |

$5387.0 | 2023-06-03 | ||

| Enamine | EN300-1832120-10.0g |

methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate |

2227687-87-6 | 10g |

$7988.0 | 2023-06-03 | ||

| Enamine | EN300-1832120-0.25g |

methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate |

2227687-87-6 | 0.25g |

$1708.0 | 2023-09-19 | ||

| Enamine | EN300-1832120-1.0g |

methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate |

2227687-87-6 | 1g |

$1857.0 | 2023-06-03 | ||

| Enamine | EN300-1832120-0.5g |

methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate |

2227687-87-6 | 0.5g |

$1783.0 | 2023-09-19 | ||

| Enamine | EN300-1832120-2.5g |

methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate |

2227687-87-6 | 2.5g |

$3641.0 | 2023-09-19 | ||

| Enamine | EN300-1832120-5g |

methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate |

2227687-87-6 | 5g |

$5387.0 | 2023-09-19 | ||

| Enamine | EN300-1832120-10g |

methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate |

2227687-87-6 | 10g |

$7988.0 | 2023-09-19 |

methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate 関連文献

-

1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

2227687-87-6 (methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate) 関連製品

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量